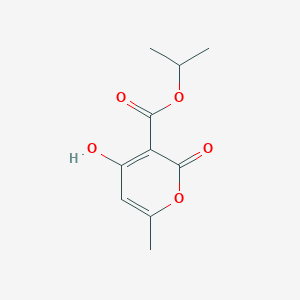
Propan-2-yl 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-hydroxy-6-méthyl-2-oxo-2H-pyran-3-carboxylate de propan-2-yle est un composé chimique appartenant à la classe des pyranones. Les pyranones sont connues pour leurs diverses activités biologiques et sont souvent utilisées comme blocs de construction en synthèse organique. Ce composé se caractérise par sa structure unique, qui comprend un cycle pyranne fusionné avec un groupe carboxylate, ce qui en fait un intermédiaire précieux dans diverses réactions chimiques.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 4-hydroxy-6-méthyl-2-oxo-2H-pyran-3-carboxylate de propan-2-yle peut être réalisée par des réactions multicomposants. Une méthode efficace implique la réaction de l'hydrate de phénylglyoxal, de l'acide 1,3-diméthylbarbiturique et de la 4-hydroxy-6-méthyl-2H-pyran-2-one . Cette réaction est généralement effectuée dans des conditions douces, et la structure du composé synthétisé est confirmée à l'aide de diverses techniques spectroscopiques telles que la RMN, l'IR et la spectrométrie de masse .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions multicomposants similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu peut améliorer l'efficacité et le rendement du processus de synthèse. De plus, les principes de la chimie verte, tels que l'utilisation de solvants et de catalyseurs respectueux de l'environnement, peuvent être appliqués pour rendre le processus plus durable .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-hydroxy-6-méthyl-2-oxo-2H-pyran-3-carboxylate de propan-2-yle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en autres formes réduites.
Substitution : Le groupe hydroxyle dans le composé peut être substitué par d'autres groupes fonctionnels à l'aide de réactifs appropriés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des réactifs de substitution comme les halogénures d'alkyle. Les réactions sont généralement effectuées sous des conditions de température et de pH contrôlées pour garantir des rendements élevés et une sélectivité .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent introduire divers groupes fonctionnels, conduisant à une large gamme de dérivés .
Applications de la recherche scientifique
Le 4-hydroxy-6-méthyl-2-oxo-2H-pyran-3-carboxylate de propan-2-yle a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique, en particulier dans le développement de nouveaux médicaments.
Industrie : Le composé est utilisé dans la production de divers produits chimiques fins et pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du 4-hydroxy-6-méthyl-2-oxo-2H-pyran-3-carboxylate de propan-2-yle implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il a été démontré qu'il activait faiblement les caspases-3, -8 et -9 dans les cellules HL-60, indiquant son rôle potentiel dans l'apoptose . La structure du composé lui permet d'interagir avec diverses enzymes et récepteurs, modulant leur activité et conduisant aux effets biologiques observés .
Applications De Recherche Scientifique
Propan-2-yl 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Propan-2-yl 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate caspases-3, -8, and -9 weakly in HL-60 cells, indicating its potential role in apoptosis . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
4-hydroxy-6-méthyl-2-oxo-2H-pyran-3-carboxylate : Un composé étroitement apparenté présentant des caractéristiques structurelles similaires.
2-oxo-2H-pyran-3-carboxylate de méthyle : Un autre dérivé de pyranone présentant des propriétés chimiques comparables.
Unicité
Le 4-hydroxy-6-méthyl-2-oxo-2H-pyran-3-carboxylate de propan-2-yle se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent une réactivité et une activité biologique distinctes. Son groupe ester isopropylique améliore sa solubilité et sa stabilité, ce qui en fait un intermédiaire précieux dans diverses applications synthétiques et de recherche .
Propriétés
Numéro CAS |
627093-96-3 |
|---|---|
Formule moléculaire |
C10H12O5 |
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
propan-2-yl 4-hydroxy-6-methyl-2-oxopyran-3-carboxylate |
InChI |
InChI=1S/C10H12O5/c1-5(2)14-9(12)8-7(11)4-6(3)15-10(8)13/h4-5,11H,1-3H3 |
Clé InChI |
KSLDBPBVACLVDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=O)O1)C(=O)OC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide](/img/structure/B12597322.png)
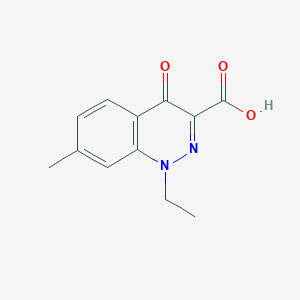
![N'-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597332.png)
![3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid](/img/structure/B12597336.png)
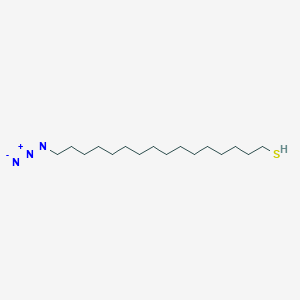
![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea](/img/structure/B12597351.png)
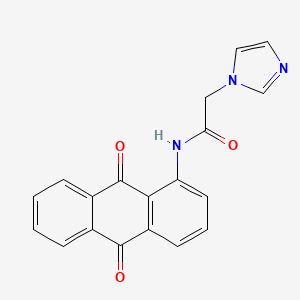
![5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B12597359.png)
![3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B12597368.png)
![(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid](/img/structure/B12597369.png)
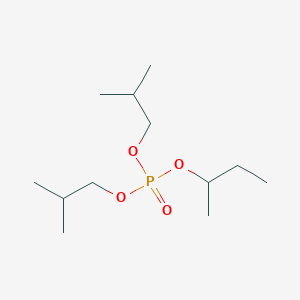
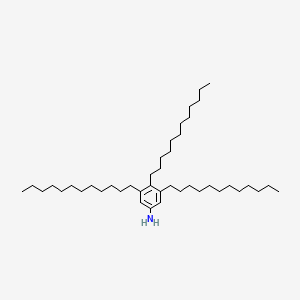
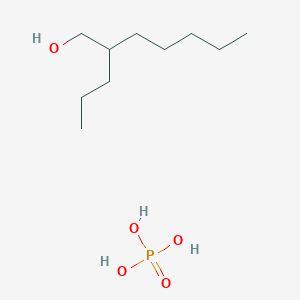
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide](/img/structure/B12597399.png)
